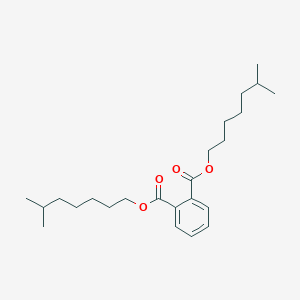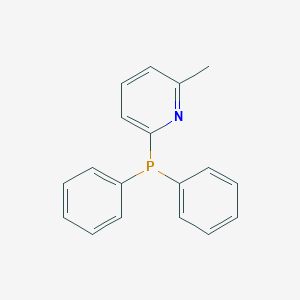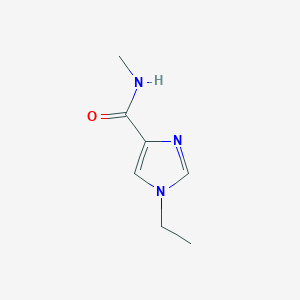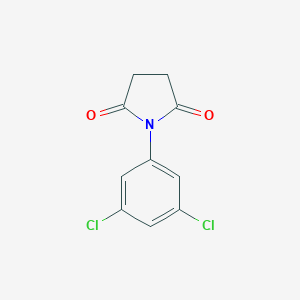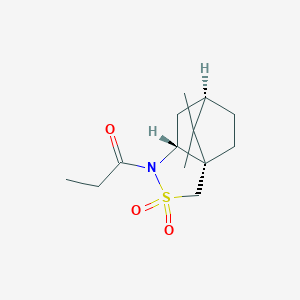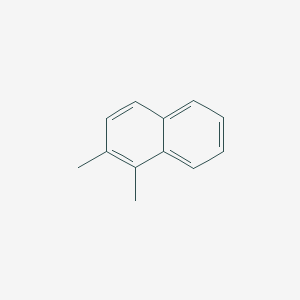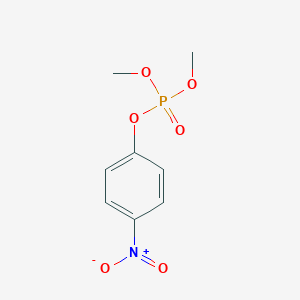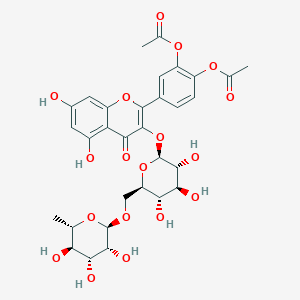
Rutacil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rutacil is a naturally occurring compound found in several plants, including Ruta graveolens, commonly known as rue. It is a promising compound with potential applications in various fields, including medicine, agriculture, and industry. Rutacil has been studied extensively for its chemical and biological properties, and its synthesis method has been optimized for large-scale production.
Applications De Recherche Scientifique
Rutacil has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Rutacil has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Rutacil has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In industry, Rutacil has been studied for its potential use as a natural dye, as well as its ability to enhance the mechanical properties of polymers.
Mécanisme D'action
The mechanism of action of Rutacil is not fully understood, but it is believed to involve several pathways. In cancer cells, Rutacil has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In inflammation, Rutacil has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease, Rutacil has been shown to inhibit the formation of beta-amyloid plaques and neurofibrillary tangles. In Parkinson's disease, Rutacil has been shown to protect dopaminergic neurons from oxidative stress.
Effets Biochimiques Et Physiologiques
Rutacil has been shown to have several biochemical and physiological effects. In cancer cells, Rutacil has been shown to induce DNA damage, inhibit DNA repair, and alter gene expression. In inflammation, Rutacil has been shown to inhibit the activation of NF-kappaB and MAPK signaling pathways. In Alzheimer's disease, Rutacil has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In Parkinson's disease, Rutacil has been shown to enhance the activity of antioxidant enzymes and reduce lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
Rutacil has several advantages for lab experiments, including its availability, stability, and reproducibility. It is also relatively easy to synthesize in large quantities. However, Rutacil has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of Rutacil in the experiments.
Orientations Futures
There are several future directions for the research on Rutacil. One direction is to study its potential use in combination with other compounds for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its potential use in agriculture as a natural pesticide and herbicide. Additionally, the synthesis method of Rutacil can be further optimized to improve its yield and reduce the cost of production. Finally, the mechanism of action of Rutacil can be further elucidated to better understand its biological effects.
Méthodes De Synthèse
Rutacil can be synthesized by several methods, including extraction from rue plants, chemical synthesis, and biotransformation. The most commonly used method for large-scale production is chemical synthesis. The synthesis of Rutacil involves several steps, including the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, reduction of the resulting compound, and cyclization. The yield of Rutacil can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Propriétés
Numéro CAS |
132151-81-6 |
|---|---|
Nom du produit |
Rutacil |
Formule moléculaire |
C31H34O18 |
Poids moléculaire |
694.6 g/mol |
Nom IUPAC |
[2-acetyloxy-4-[5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-yl]phenyl] acetate |
InChI |
InChI=1S/C31H34O18/c1-10-21(36)24(39)26(41)30(44-10)43-9-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)7-14(34)8-18(20)47-28(29)13-4-5-16(45-11(2)32)17(6-13)46-12(3)33/h4-8,10,19,21-22,24-27,30-31,34-37,39-42H,9H2,1-3H3/t10-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 |
Clé InChI |
UMNLDZWTFUCCBQ-NDPVGZFXSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |
Autres numéros CAS |
132151-81-6 |
Synonymes |
rutacil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



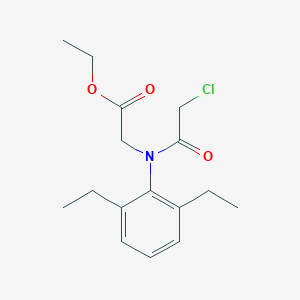
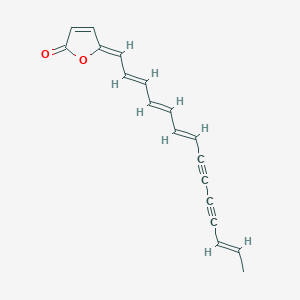
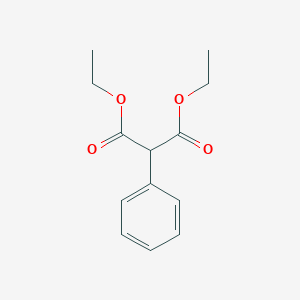
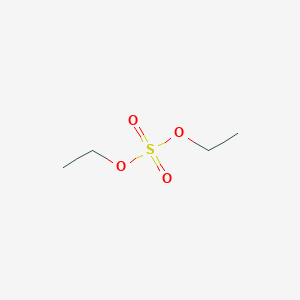
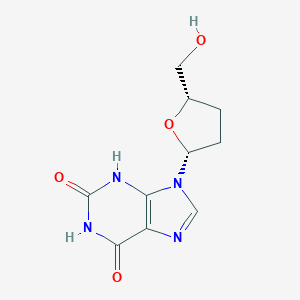
![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)
